molecular formula C17H20N2O3 B2595551 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide CAS No. 1105243-21-7

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2595551
CAS No.: 1105243-21-7
M. Wt: 300.358
InChI Key: MIQIJTNTUKSUQL-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide typically involves multi-step organic reactions. The starting materials may include cyclohexene, furan, and isoxazole derivatives. The synthetic route may involve:

    Formation of the cyclohexene derivative: This can be achieved through the hydrogenation of benzene or other aromatic compounds.

    Synthesis of the furan derivative: Furan can be synthesized from furfural or other precursors through decarbonylation or other reactions.

    Formation of the isoxazole ring: Isoxazole derivatives can be synthesized through cyclization reactions involving nitrile oxides and alkenes.

    Coupling reactions: The final step involves coupling the cyclohexene, furan, and isoxazole derivatives under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methylphenyl)acetamide

Uniqueness

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide is unique due to the presence of the furan and isoxazole rings, which may impart distinct chemical and biological properties compared to similar compounds. These structural features may influence its reactivity, binding affinity, and overall efficacy in various applications.

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclohexene moiety and a furan ring, contributing to its unique chemical properties. Its molecular formula is C19H21N2O2C_{19}H_{21}N_{2}O_{2} with a molecular weight of approximately 328.39 g/mol. The structural features are summarized in the following table:

FeatureDescription
Molecular FormulaC19H21N2O2C_{19}H_{21}N_{2}O_{2}
Molecular Weight328.39 g/mol
Key Functional GroupsCyclohexene, furan, isoxazole

Mechanisms of Biological Activity

Preliminary studies suggest that this compound may exhibit biological activity through interactions with specific molecular targets such as enzymes or receptors. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It may interact with various receptors, affecting cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. A notable case study evaluated the cytotoxic effects of various isoxazole derivatives against cancer cell lines:

Compound NameCell Line TestedIC50 (µM)
Isoxazole Derivative AMCF73.79
Isoxazole Derivative BNCI-H46012.50
This compoundHCT116Pending Evaluation

These findings indicate that the compound may possess significant cytotoxic properties, warranting further investigation into its potential as an anticancer agent.

Antimicrobial Activity

Another aspect of the biological activity of isoxazole derivatives involves their antimicrobial properties. Research has shown moderate activity against various bacterial strains:

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Isoxazole Derivative CStaphylococcus aureus17.7 µM
Isoxazole Derivative DBacillus subtilis58.8 µM

These results suggest that compounds within this class could be explored for their potential as antimicrobial agents.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary assessments indicate:

  • Absorption : The compound's solubility characteristics are essential for its bioavailability.
  • Distribution : Studies on tissue distribution can provide insights into its therapeutic efficacy and safety.
  • Metabolism : Identifying metabolic pathways will help understand its pharmacodynamics.
  • Excretion : Knowledge of excretion routes is vital for assessing long-term safety.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-17(18-9-8-13-5-2-1-3-6-13)12-14-11-16(22-19-14)15-7-4-10-21-15/h4-5,7,10-11H,1-3,6,8-9,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQIJTNTUKSUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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